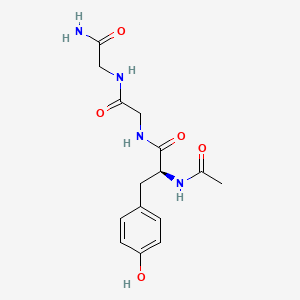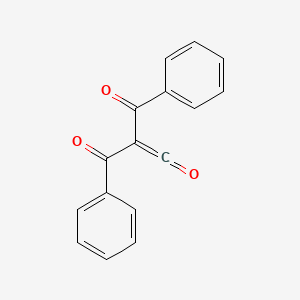![molecular formula C27H21Br3 B14410409 1,3,5-Tris[2-(bromomethyl)phenyl]benzene CAS No. 87226-89-9](/img/structure/B14410409.png)
1,3,5-Tris[2-(bromomethyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is an organic compound characterized by three bromomethyl groups attached to a benzene ring. This compound is notable for its utility in various chemical syntheses, particularly as a cross-linker in the creation of complex molecular structures such as ligands and dendrimers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3,5-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl₄) at elevated temperatures (around 70°C) for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient product isolation .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic Substitution: Produces substituted benzene derivatives.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including ligands and dendrimers.
Biology: Employed in the development of bioactive compounds and as a cross-linker in the synthesis of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker, forming covalent bonds with other molecules. This property is particularly useful in the synthesis of dendrimers and other complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Similar structure but lacks the phenyl groups attached to the bromomethyl groups.
1,3,5-Tris(4-bromophenyl)benzene: Similar but with bromine atoms attached to the para positions of the phenyl groups.
Hexakis(bromomethyl)benzene: Contains six bromomethyl groups attached to a benzene ring.
Uniqueness
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is unique due to the presence of phenyl groups attached to the bromomethyl groups, which enhances its reactivity and versatility in chemical syntheses. This structural feature allows for more complex and diverse chemical modifications compared to its simpler analogs .
Propriétés
Numéro CAS |
87226-89-9 |
|---|---|
Formule moléculaire |
C27H21Br3 |
Poids moléculaire |
585.2 g/mol |
Nom IUPAC |
1,3,5-tris[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-15H,16-18H2 |
Clé InChI |
ITKOHHHYGWZHGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CBr)C2=CC(=CC(=C2)C3=CC=CC=C3CBr)C4=CC=CC=C4CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



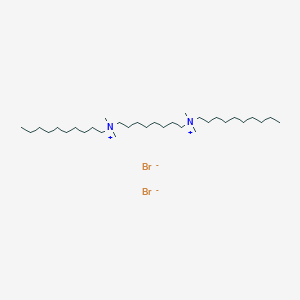
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)

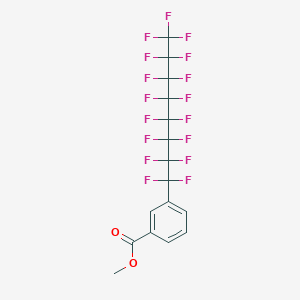
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
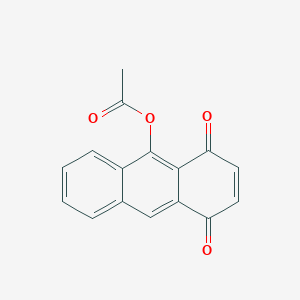

![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
